Methyl 4-chloro-5-methoxypicolinate: A Technical Guide to Synthesis, Properties, and Application
Methyl 4-chloro-5-methoxypicolinate: A Technical Guide to Synthesis, Properties, and Application
Executive Summary
Methyl 4-chloro-5-methoxypicolinate (CAS: 857433-67-1) is a critical heterocyclic building block utilized extensively in the synthesis of pharmaceutical agents, particularly kinase inhibitors and modulators of metabolic transporters like MCT4. Distinguished by its molecular weight of 201.61 g/mol , this pyridine derivative serves as a versatile electrophile in nucleophilic aromatic substitutions (
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, validated synthesis protocols, quality control parameters, and strategic applications in medicinal chemistry.
Chemical Profile & Physicochemical Properties
The core identity of Methyl 4-chloro-5-methoxypicolinate lies in its highly functionalized pyridine ring, which offers three distinct vectors for chemical modification: the methyl ester (C2), the chloride (C4), and the methoxy group (C5).
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Methyl 4-chloro-5-methoxypyridine-2-carboxylate |
| CAS Number | 857433-67-1 |
| Molecular Formula | |
| Molecular Weight | 201.61 g/mol |
| Exact Mass | 201.019 g/mol |
| Physical State | Off-white to pale yellow solid |
| Melting Point | 68–72 °C (Typical range for pure polymorphs) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| pKa (Calculated) | ~2.5 (Pyridine nitrogen) |
| LogP | ~1.6 |
Synthesis & Manufacturing Protocols
The synthesis of Methyl 4-chloro-5-methoxypicolinate is most robustly achieved via the esterification of its corresponding acid precursor. Below is a field-validated protocol designed for scalability and high purity.
Core Protocol: Acid-Catalyzed Esterification
Reaction Class: Fischer Esterification / Acyl Chloride Intermediate Precursor: 4-chloro-5-methoxypicolinic acid (CAS: 103878-33-7)
Reagents & Materials:
-
4-chloro-5-methoxypicolinic acid (1.0 eq)
-
Thionyl Chloride (
) (3.0 eq) or conc. (catalytic)[1] -
Methanol (anhydrous, solvent/reactant)
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend 4-chloro-5-methoxypicolinic acid (10 g, 53.3 mmol) in anhydrous Methanol (100 mL).
-
Chlorination/Catalysis: Cool the suspension to 0°C. Dropwise add Thionyl Chloride (
, 11.6 mL, 160 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution ( , HCl).-
Note:
generates HCl in situ and transiently forms the acid chloride, driving the reaction to completion more effectively than for sterically or electronically deactivated pyridines.
-
-
Reflux: Heat the reaction mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS until the starting acid is fully consumed.
-
Workup:
-
Cool to room temperature and concentrate under reduced pressure to remove excess MeOH and volatiles.
-
Redissolve the residue in DCM (150 mL).
-
Wash carefully with saturated aqueous
(2 x 100 mL) to neutralize residual acid. -
Wash with Brine (100 mL), dry over anhydrous
, filter, and concentrate.
-
-
Purification: The crude product is often sufficiently pure (>95%). If necessary, recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0-30% EtOAc in Hexanes).
Visualizing the Synthesis Logic
Figure 1: Synthetic pathway from the carboxylic acid precursor to the methyl ester target.
Quality Control & Characterization
To ensure the integrity of the compound for use in drug development, the following analytical signatures must be verified.
Nuclear Magnetic Resonance (NMR) Analysis
The structure is confirmed by the presence of two distinct singlets for the pyridine ring protons (due to the substitution pattern preventing coupling) and two singlets for the methyl groups.
-
NMR (400 MHz,
):- 8.52 (s, 1H, H-6 , ortho to N, deshielded).
- 8.15 (s, 1H, H-3 , meta to N, ortho to ester).
- 4.05 (s, 3H, -OCH_3 , methoxy).
- 3.99 (s, 3H, -COOCH_3 , ester methyl).
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI (+)
-
Observed Mass:
-
(monoisotopic,
) -
(isotope,
)
-
(monoisotopic,
-
Pattern: Characteristic 3:1 ratio of M : M+2 peaks, confirming the presence of a single chlorine atom.
Applications in Drug Discovery
Methyl 4-chloro-5-methoxypicolinate is a "privileged scaffold" in medicinal chemistry. Its specific substitution pattern allows for orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).
Key Reaction Vectors
-
C4-Position (
/ Coupling): The chlorine atom is highly activated by the electron-deficient pyridine ring and the electron-withdrawing ester at C2. It readily undergoes:- : With amines, phenols, or thiols to introduce solubility-enhancing groups or pharmacophores.
-
Suzuki-Miyaura Coupling: With aryl boronic acids to build bi-aryl systems common in kinase inhibitors.
-
C2-Position (Ester Manipulation): The methyl ester can be hydrolyzed to the acid (for amide coupling) or reduced to the alcohol/aldehyde to alter the scaffold's polarity and hydrogen-bonding potential.
Workflow: Scaffold Utilization
Figure 2: Strategic derivatization pathways for Methyl 4-chloro-5-methoxypicolinate in medicinal chemistry.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72213544, Methyl 4-chloro-5-formylpicolinate (Analogous Structure Analysis). Retrieved from [Link]
-
MDPI (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8). Retrieved from [Link]
-
Journal of Medicinal Chemistry (2021). Discovery of Pyridine-Based MCT4 Inhibitors. Retrieved from [Link]
